Tubulysin H
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Overview
Description
Tubulysin H is a member of the tubulysin family, which are antimitotic tetrapeptides isolated from myxobacteria. These compounds have garnered significant interest due to their potent antiproliferative activity against human cancer cells, including drug-resistant cells . This compound, like other tubulysins, inhibits tubulin polymerization, which is crucial for cell division, making it a promising candidate for cancer treatment .
Preparation Methods
The total synthesis of tubulysin H involves several steps to ensure high stereoselectivity and yield. One efficient procedure includes a cascade one-pot process to install the challenging thiazole moiety, followed by stereoselective reductions and a series of high-yield mild reactions . This method avoids epimerization during peptide formation, ensuring the requisite stereochemistry . Industrial production methods are still under development, with ongoing research into optimizing the synthesis for large-scale production .
Chemical Reactions Analysis
Tubulysin H undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
Tubulysin H has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex natural product synthesis . In biology, this compound is studied for its effects on cell division and its potential as an anticancer agent . In medicine, it is being investigated for its ability to target and kill cancer cells, including those resistant to other treatments .
Mechanism of Action
The mechanism of action of tubulysin H involves potent microtubule inhibition, leading to the rapid disintegration of the cytoskeleton and mitotic machinery of dividing cells . This disruption causes cells to accumulate in the G2/M phase of the cell cycle and ultimately undergo apoptosis . This compound binds to tubulin, preventing its polymerization and thereby inhibiting cell division . This mechanism is similar to other microtubule inhibitors but is distinguished by its high potency and effectiveness against drug-resistant cancer cells .
Comparison with Similar Compounds
Tubulysin H is unique among similar compounds due to its high potency and effectiveness against drug-resistant cancer cells . Other natural products that bind to the peptide site include dolastatin 10, hemiasterlin, cryptophycins, and phomopsin A . While these compounds also exhibit potent anticancer activity, this compound stands out for its ability to inhibit tubulin polymerization more effectively . This makes it a valuable compound for further research and development in cancer treatment .
Properties
Molecular Formula |
C40H59N5O9S |
---|---|
Molecular Weight |
786.0 g/mol |
IUPAC Name |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[acetyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid |
InChI |
InChI=1S/C40H59N5O9S/c1-9-25(4)35(43-37(49)32-17-13-14-18-44(32)8)39(50)45(23-53-27(6)46)33(24(2)3)21-34(54-28(7)47)38-42-31(22-55-38)36(48)41-30(19-26(5)40(51)52)20-29-15-11-10-12-16-29/h10-12,15-16,22,24-26,30,32-35H,9,13-14,17-21,23H2,1-8H3,(H,41,48)(H,43,49)(H,51,52)/t25-,26-,30+,32+,33+,34+,35-/m0/s1 |
InChI Key |
CYTBBNFQKZOQJE-YRKZXFTRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(COC(=O)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C |
Canonical SMILES |
CCC(C)C(C(=O)N(COC(=O)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |
Origin of Product |
United States |
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